3-(1H-Indol-3-yl)-2-[(5-methyl-furan-2-carbonyl)-amino]-propionic acid
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Description
The compound "3-(1H-Indol-3-yl)-2-[(5-methyl-furan-2-carbonyl)-amino]-propionic acid" is a structurally complex molecule that incorporates an indole moiety, a furan ring, and an amino acid derivative. This compound is of interest due to its potential biological activities, which may include interactions with the insulin receptor and other significant biological targets .
Synthesis Analysis
The synthesis of related compounds involves the selective conversion of methoxy-aryl-furan dicarboxylic acids into their corresponding methyl esters, followed by acylation with substituted indoles under mild conditions . This method could potentially be adapted for the synthesis of "3-(1H-Indol-3-yl)-2-[(5-methyl-furan-2-carbonyl)-amino]-propionic acid" by choosing appropriate starting materials and reaction conditions. Additionally, a simple route to related indolyl-propanones has been developed through recyclization of aminobenzyl furan derivatives, which could be a step in the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using X-ray diffraction methods. For instance, the crystal structure of a related compound, "3-(1-Ethyl-1H-indole-3-carbonyl)aminopropionic acid," has been determined, revealing an orthorhombic space group and specific bond lengths and angles that contribute to the stability of
Safety And Hazards
Future Directions
No information on future directions or applications for this compound was found.
properties
IUPAC Name |
3-(1H-indol-3-yl)-2-[(5-methylfuran-2-carbonyl)amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-10-6-7-15(23-10)16(20)19-14(17(21)22)8-11-9-18-13-5-3-2-4-12(11)13/h2-7,9,14,18H,8H2,1H3,(H,19,20)(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKNHOYMARTPDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389444 |
Source
|
Record name | 3-(1H-Indol-3-yl)-2-[(5-methyl-furan-2-carbonyl)-amino]-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60389444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-Indol-3-yl)-2-[(5-methyl-furan-2-carbonyl)-amino]-propionic acid | |
CAS RN |
360573-13-3 |
Source
|
Record name | 3-(1H-Indol-3-yl)-2-[(5-methyl-furan-2-carbonyl)-amino]-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60389444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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